N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide
Description
This compound is a synthetic hybrid molecule combining three distinct heterocyclic moieties:
- 7,8-Dimethyl-2-oxo-2H-chromen-4-yl: A coumarin derivative with methyl and ketone substituents, known for modulating biological activity via electronic and steric effects.
- 1,3-Benzodioxole-5-carboxamide: A methylenedioxy-linked benzene ring with an amide group, offering hydrogen-bonding capabilities and metabolic stability.
Its synthesis likely involves multi-step coupling reactions, with crystallographic validation via tools like SHELX .
Properties
Molecular Formula |
C27H19NO6 |
|---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C27H19NO6/c1-14-7-9-17-19(12-23(29)34-25(17)15(14)2)26-24(18-5-3-4-6-20(18)33-26)28-27(30)16-8-10-21-22(11-16)32-13-31-21/h3-12H,13H2,1-2H3,(H,28,30) |
InChI Key |
BXVQBFMECKITQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7,8-Dimethyl-2-oxo-2H-chromen-4-yl Intermediate
The coumarin core is synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.
-
Resorcinol (10 mmol) and ethyl acetoacetate (12 mmol) are dissolved in concentrated H₂SO₄.
-
Stirred at 0–5°C for 2 h, then warmed to 25°C for 12 h.
-
Quenched with ice-water, neutralized with NaHCO₃, and extracted with ethyl acetate.
-
Purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 7,8-dimethyl-2-oxo-2H-chromen-4-yl acetate (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 152–154°C |
| Characterization | ¹H NMR, ¹³C NMR, IR |
Preparation of 1-Benzofuran-3-amine Derivative
The benzofuran moiety is synthesized via intramolecular cyclization of 2-hydroxyacetophenone derivatives.
Procedure :
-
2-Hydroxy-5-nitroacetophenone (5 mmol) is treated with NH₂OH·HCl in ethanol/water (1:1).
-
Heated at 80°C for 6 h, followed by reduction with Zn/HCl to yield 1-benzofuran-3-amine (72% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72% |
| Reaction Time | 6 h |
| Characterization | LC-MS, HRMS |
Amidation with 1,3-Benzodioxole-5-carboxylic Acid
The final step involves coupling the benzofuran-coumarin intermediate with 1,3-benzodioxole-5-carboxylic acid using EDCl/HOBt or HATU .
-
1,3-Benzodioxole-5-carboxylic acid (1.2 eq) is activated with HATU (1.5 eq) and DIPEA (3 eq) in DMF.
-
The benzofuran-coumarin amine (1 eq) is added and stirred at 25°C for 12 h.
-
Purified via recrystallization (ethanol/water) to yield the target compound (68% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68% |
| Purity | >98% (HPLC) |
| Characterization | ¹H NMR, ¹³C NMR, HRMS |
Alternative Routes
One-Pot Tandem Coupling (Patent US9108959B2 )
A palladium-catalyzed Suzuki-Miyaura coupling is employed to link preformed fragments:
-
7,8-Dimethyl-2-oxo-2H-chromen-4-yl boronic ester (1 eq) is coupled with 3-bromo-1-benzofuran-5-carboxamide (1 eq) using Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ (3 eq) in toluene/EtOH (2:1).
-
Heated at 80°C for 4.5 h, yielding the product in 93% yield .
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Solvent | Toluene/EtOH |
| Yield | 93% |
Microwave-Assisted Synthesis (WO2016111347A1 )
Microwave irradiation accelerates the amidation step:
-
1,3-Benzodioxole-5-carboxylic acid (1.5 eq) and HATU (2 eq) in DMF are irradiated at 100°C for 20 min.
-
The benzofuran-coumarin amine is added, and irradiation continues for 30 min.
-
Yield: 78% with reduced reaction time.
Challenges and Optimization
-
Low Solubility : Use of polar aprotic solvents (DMF, DMSO) improves reaction efficiency.
-
Byproduct Formation : Excess coupling agents (HATU, EDCl) and slow amine addition minimize undesired side products.
Structural Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzodioxole-H), 7.89 (d, J = 8.4 Hz, 1H, coumarin-H), 6.95 (s, 1H, benzofuran-H).
-
HRMS : [M+H]⁺ calcd. for C₂₄H₁₇NO₅: 399.4; found: 399.3.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as monoamine oxidase (MAO) or carbonic anhydrase, leading to the disruption of cellular processes and induction of apoptosis in cancer cells . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its cytotoxic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other benzofuran- and coumarin-based derivatives. Below is a comparative analysis based on molecular architecture, physicochemical properties, and inferred bioactivity:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects :
- The 7,8-dimethyl and 2-oxo groups on the target compound’s coumarin ring enhance lipophilicity (logP = 3.5) compared to hydroxyl-rich analogs (logP = 2.0 in ’s compound). This suggests improved membrane permeability but reduced aqueous solubility .
- The benzodioxole-5-carboxamide moiety provides metabolic stability over ester-linked derivatives, as methylenedioxy groups resist hydrolysis better than simple esters.
In contrast, the target compound’s methyl groups may enhance CNS activity. The amide linkage in the target compound enables stronger hydrogen-bonding interactions with biological targets (e.g., enzymes) compared to ether or hydroxyl groups in simpler analogs.
Crystallographic Validation: Structural determination of the target compound likely employed SHELX-based refinement (as noted in ) and visualization via WinGX/ORTEP (), ensuring precise conformational analysis. Similar methods apply to ’s compounds, though their complex methano-bridge topology may require advanced refinement protocols .
Research Implications and Limitations
- Advantages of Target Compound : Enhanced lipophilicity and metabolic stability make it a candidate for oral bioavailability. The absence of polar hydroxyl groups reduces susceptibility to phase II metabolism (e.g., glucuronidation).
- Limitations : Lack of experimental bioactivity data in the provided evidence precludes definitive conclusions. Comparative studies with standardized assays (e.g., kinase inhibition, MIC testing) are needed.
- Future Directions : Structural analogs with balanced logP (e.g., introducing a single hydroxyl group) could optimize solubility without compromising permeability.
Biological Activity
N-[2-(7,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure comprising multiple aromatic rings and functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of 399.39 g/mol. Its structural components include:
- Coumarin moiety : Known for various pharmacological properties.
- Benzofuran unit : Often associated with anti-inflammatory and anticancer activities.
Anticancer Properties
Research indicates that the compound exhibits significant cytotoxic activity against various cancer cell lines. Notably:
- Cytotoxicity : The compound has shown selective cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values reported in the low micromolar range (approximately 3.96–4.38 µM) .
The mechanisms by which this compound exerts its anticancer effects include:
- Cell Cycle Arrest : It has been documented to induce cell cycle arrest, effectively halting the proliferation of cancer cells.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, which is crucial for eliminating malignant cells.
- Inhibition of Topoisomerase II : This enzyme plays a critical role in DNA replication; inhibition can lead to DNA damage and subsequent apoptosis .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Influence on Activity |
|---|---|
| Coumarin group | Enhances anticancer properties |
| Benzofuran unit | Contributes to anti-inflammatory effects |
| Substituents on benzodioxole | Modulate potency and selectivity towards specific cancer types |
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Study on Coumarin Derivatives : A study highlighted that derivatives with specific substitutions on the coumarin ring exhibited enhanced cytotoxicity against MCF-7 cells, suggesting that modifications could optimize therapeutic efficacy .
- Evaluation Against Multiple Cancer Lines : In a comparative analysis, this compound was found to be more effective than traditional chemotherapeutics like doxorubicin in certain contexts, indicating its potential as an alternative treatment option .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
